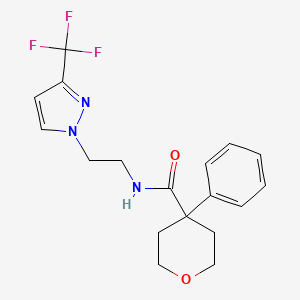
4-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is an intriguing compound in the field of chemical research. Its complex structure, involving a tetrahydropyran ring substituted with various functional groups, makes it a versatile candidate for various applications. This compound is part of a broader class of amides, known for their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common route starts with the formation of the tetrahydropyran ring, followed by sequential substitution reactions to introduce the phenyl and pyrazolyl groups. Key reagents might include trifluoromethylated pyrazole derivatives, phenylboronic acids, and various catalysts to facilitate the substitutions.
Industrial Production Methods
Scaling up the production to industrial levels requires optimization of these reactions for efficiency and yield. This might involve continuous flow chemistry techniques, which allow for precise control over reaction conditions and improved safety. Use of robust catalysts and efficient purification methods is critical to ensure the compound's consistency and purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide undergoes various types of chemical reactions:
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions may be used to simplify the molecule or modify its electronic properties.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, allowing for a wide range of derivatives to be synthesized.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminium hydride for reductions. Substitution reactions may use a variety of halogenated compounds or organometallic reagents.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce ketones or aldehydes, while reduction typically leads to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block in the synthesis of more complex molecules.
Biology
In biology, its derivatives might be explored for their biological activity, potentially serving as leads for new pharmaceuticals.
Medicine
In medicine, the compound or its analogs could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry
Industrial applications might involve the use of this compound in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 4-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide exerts its effects is tied to its ability to interact with specific molecular targets. The trifluoromethyl group, known for its electron-withdrawing properties, may enhance the compound's binding affinity to certain enzymes or receptors. The pyrazole moiety, often involved in hydrogen bonding, can facilitate interactions with biological macromolecules, modulating their function and activity.
Comparison with Similar Compounds
When comparing this compound to similar ones, such as other pyrazole- or trifluoromethyl-containing amides, several unique features stand out:
Trifluoromethyl Group: : Adds electron-withdrawing characteristics, influencing reactivity and binding properties.
Pyrazole Ring: : Provides a rigid structure that can participate in hydrogen bonding and π-π interactions.
Tetrahydropyran Ring: : Enhances the compound's stability and solubility.
Similar Compounds
Similar compounds might include:
4-phenyl-N-(2-(3-fluoro-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
4-phenyl-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
4-phenyl-N-(2-(3-chloro-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
Each of these analogs might exhibit slightly different properties or activities, highlighting the importance of the specific substituents in determining the compound's behavior.
There you have it! A deep dive into the chemistry, preparation, reactions, and applications of 4-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. What else can we delve into?
Properties
IUPAC Name |
4-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c19-18(20,21)15-6-10-24(23-15)11-9-22-16(25)17(7-12-26-13-8-17)14-4-2-1-3-5-14/h1-6,10H,7-9,11-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKABOWKDNNPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














